3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of dpp-iv inhibitors , suggesting that this compound may also target the DPP-IV enzyme.
Mode of Action
If it indeed targets DPP-IV as suggested by related compounds , it may bind to the enzyme and inhibit its activity, thereby increasing the levels of incretin hormones in the body.
Biochemical Pathways
Dpp-iv inhibitors generally affect the incretin system, which plays a crucial role in glucose homeostasis .
Result of Action
If it acts as a DPP-IV inhibitor, it could potentially increase the levels of incretin hormones, thereby promoting insulin secretion and suppressing glucagon release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups contribute to its reactivity and potential as a versatile scaffold in drug design and material science.
Properties
IUPAC Name |
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-5-7(9(14)15)4-13-8(12-5)6(2-10)3-11-13/h3-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWGUFDGCQFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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